Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Gastrointestinal Safety NSAID Ulcerogenic Action

Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate (CAS 193979-37-2) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine-3-carboxylate family [3.0.CO;2-R" target="_blank">1]. Its structure features a chlorine atom at the 6-position and a phenyl ring at the 2-position, differentiating it from other analogs in this pharmacologically active class.

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74
CAS No. 193979-37-2
Cat. No. B2753492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
CAS193979-37-2
Molecular FormulaC16H13ClN2O2
Molecular Weight300.74
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C16H13ClN2O2/c1-2-21-16(20)15-14(11-6-4-3-5-7-11)18-13-9-8-12(17)10-19(13)15/h3-10H,2H2,1H3
InChIKeyZSIIKCZWUHINMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate (CAS 193979-37-2) – Pharmacological and Synthetic Baseline for Research Selection


Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate (CAS 193979-37-2) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine-3-carboxylate family [1]. Its structure features a chlorine atom at the 6-position and a phenyl ring at the 2-position, differentiating it from other analogs in this pharmacologically active class. This compound serves as a key precursor for synthesizing bioactive molecules, particularly those targeting soluble guanylate cyclase (sGC) for cardiovascular applications [2]. Pharmacologically, it has been evaluated in vivo for anti-inflammatory, analgesic, and ulcerogenic activities [1].

Procurement Rationale: Why a Simple 6-Substitution Change on Imidazo[1,2-a]pyridine-3-carboxylates Dramatically Alters Safety and Potency


Substitution at the 6-position of the imidazo[1,2-a]pyridine-3-carboxylate scaffold critically dictates the pharmacological profile. A direct, quantitative structure-activity relationship (SAR) study [1] demonstrated that replacing a chlorine atom with a methyl group at the 6-position while maintaining the same ester moiety can shift a compound from a well-tolerated, mildly active agent to a potent but highly ulcerogenic one. Therefore, procuring a generic analog without precise control over the 6-substituent risks a significant, unpredictable liability in gastrointestinal safety and a drastic change in the intended biological readout. This evidence directly answers why this specific chloro-substituted ethyl ester must be specifically requested and verified, rather than assuming interchangeability with its 6-methyl or 6-unsubstituted counterparts.

Head-to-Head Quantitative Evidence: Differentiating Ethyl 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate from its Closest Analogs


Ulcerogenic Safety Profile vs. 6-Methyl Carboxylic Acid Analog and Indomethacin

In a direct in vivo study, the target 6-chloro ethyl ester (4f) demonstrated a uniquely clean gastrointestinal safety profile. At an oral dose of 100 mg/kg in rats, 4f caused 0% hyperaemia and 0% ulcer incidence . This stands in stark contrast to the most potent anti-inflammatory analog in the same study, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c), which caused 40% hyperaemia and 30% ulcers at the same dose. The clinically used NSAID indomethacin (IMA), tested at a much lower dose of 5 mg/kg p.o., resulted in 80% hyperaemia and 50% ulcers .

Gastrointestinal Safety NSAID Ulcerogenic Action Imidazo[1,2-a]pyridine

In Vivo Anti-inflammatory Potency Differentiation from the Optimal 6-Methyl Acid Analog

The anti-inflammatory activity of the target 6-chloro ethyl ester (4f) was assessed in a carrageenan-induced rat paw edema model, providing a direct comparison with its high-potency analog, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c). While 5c showed an ED50 of 2.4 mg/kg and achieved up to 86% edema inhibition, the target 6-chloro ethyl ester 4f exhibited weak activity, with a maximum inhibition of approximately 40% only at the 3rd hour post-carrageenan at a dose of 20 mg/kg . The unsubstituted parent ethyl ester (4a) also showed negligible activity.

Anti-inflammatory Carrageenan Paw Edema SAR In Vivo Efficacy

Class-Level Differentiation as a Central Benzodiazepine Receptor (CBR) and Peripheral Benzodiazepine Receptor (PBR) Ligand

A comprehensive study on 2-phenylimidazo[1,2-a]pyridine-3-carboxylate derivatives established that the ester series, to which the target compound belongs, exhibits low affinity for both central (CBR) and peripheral (PBR) benzodiazepine receptors [1]. This is a critical class-level differentiator: while analogous N,N-dialkyl acetamide derivatives in the same study showed nanomolar affinities and high selectivity for CBR or PBR (e.g., compound 7k with a CBR/PBR IC50 ratio of 232), the ester series is functionally silent at these targets.

Benzodiazepine Receptors CNS Drug Discovery PBR Selectivity Imidazo[1,2-a]pyridines

Synthetic Utility as a Direct Precursor for sGC-Stimulating Carboxamides

The target ethyl ester is a direct chemical precursor for a patented class of 6-chloro-substituted imidazo[1,2-a]pyridine-3-carboxamides, which are claimed as soluble guanylate cyclase (sGC) stimulators for treating cardiovascular disorders [1]. The ester group at the 3-position facilitates hydrolysis to the carboxylic acid, followed by amide coupling to access diverse carboxamide derivatives. This synthetic versatility is not offered by the analogous 2-unsubstituted or non-ester compounds.

soluble guanylate cyclase sGC stimulator Cardiovascular Patent intermediate

Strategic Application Scenarios for Ethyl 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate Based on Quantitative Differentiation


Safety-Focused In Vivo Compound Profiling Where Ulcerogenic Liability Is a Critical Exclusion Criterion

When screening novel imidazo[1,2-a]pyridine derivatives for anti-inflammatory or analgesic activity, the target 6-chloro ethyl ester serves as an invaluable comparator. As demonstrated by Di Chiacchio et al. [1], this compound produces zero gastrointestinal lesions at 100 mg/kg in rats, whereas the potent 6-methyl acid analog (5c) and indomethacin cause significant ulcers. This scenario is ideal for programs where a clean safety profile overrides the need for high potency, or where the goal is to decouple anti-inflammatory efficacy from gastrointestinal toxicity in SAR studies.

Benzodiazepine Receptor Drug Discovery: Use as a Selective Negative Control or Inactive Scaffold

The target compound's ester series has been proven to have low affinity for central and peripheral benzodiazepine receptors [1]. This makes it a perfect negative control or core scaffold for medicinal chemists designing novel PBR or CBR ligands. When a new amide or other derivative is synthesized from this ester, any high-affinity binding observed can be confidently attributed to the newly introduced pharmacophore, eliminating background interference from the imidazo[1,2-a]pyridine core itself.

Synthetic Diversification into a Patented sGC Stimulator Space for Cardiovascular Drug Discovery

This specific ethyl ester is a key precursor for a class of 6-chloro-substituted imidazo[1,2-a]pyridine-3-carboxamides claimed by Bayer as sGC stimulators [1]. A procurement decision to stock this compound enables rapid, direct access to the carboxylic acid via hydrolysis and subsequent amide coupling, bypassing the entire core synthesis. This is critical for competitive medicinal chemistry timelines in the cardiovascular therapeutic area, where IP protection around sGC activation is dense and navigating it rapidly is a key strategic advantage.

Mechanistic Deconvolution of COX-Independent Anti-inflammatory Pathways

The original pharmacological study on this series revealed that the in vivo anti-inflammatory activity of the 2-phenylimidazo[1,2-a]pyridine scaffold is independent of cyclooxygenase (COX) inhibition [1]. The 6-chloro ethyl ester, being weakly active in vivo but completely non-ulcerogenic, is a probe of choice for investigating these COX-independent mechanisms without the confounding factor of severe gastrointestinal side effects that plague classical NSAIDs and other potent analogs in the series.

Quote Request

Request a Quote for Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.